1,6-Dibromo-2-chloro-1,1,2-trifluorohexane

Description

Significance of Halogenated Organic Compounds in Contemporary Chemical Research

Halogenated organic compounds are of immense importance in modern chemical research due to their diverse applications and unique chemical properties. geeksforgeeks.orgnih.gov The introduction of halogen atoms into an organic molecule can significantly alter its physical and chemical characteristics, such as polarity, boiling point, and reactivity. chemguide.co.uklibretexts.org This makes them highly useful as intermediates in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. geeksforgeeks.org

In medicinal chemistry, the incorporation of fluorine, in particular, can enhance the metabolic stability and bioavailability of drug candidates. epa.gov Halogenated compounds also serve as crucial solvents in both laboratory and industrial settings, prized for their ability to dissolve a wide range of substances. geeksforgeeks.org Furthermore, they are instrumental in materials science, contributing to the development of polymers with desirable properties like flame retardancy and chemical resistance. geeksforgeeks.org The unique reactivity of the carbon-halogen bond is fundamental to a wide variety of chemical transformations, making these compounds indispensable tools for synthetic chemists. geeksforgeeks.org

Classification and Structural Features of Polyhalogenated Fluoroalkanes

Polyhalogenated fluoroalkanes are a subclass of halogenated organic compounds that contain multiple halogen atoms, with at least one of them being fluorine, bonded to an alkane framework. These compounds can be classified based on several criteria, including the number and type of halogen atoms, and the position of these halogens on the carbon chain.

Structurally, polyhalogenated fluoroalkanes are characterized by the presence of strong carbon-fluorine bonds, which are the strongest single bonds in organic chemistry. This contributes to their high thermal and chemical stability. The presence of other halogens, such as chlorine and bromine, introduces different reactivity patterns. The carbon-chlorine bond is weaker than the C-F bond, and the carbon-bromine bond is weaker still, making these sites more susceptible to nucleophilic substitution and other reactions.

The classification of haloalkanes can also be based on the carbon atom to which the halogen is attached:

Primary (1°): The carbon atom bonded to the halogen is attached to one other alkyl group. chemguide.co.uk

Secondary (2°): The carbon atom bonded to the halogen is attached to two other alkyl groups. chemguide.co.uk

Tertiary (3°): The carbon atom bonded to the halogen is attached to three other alkyl groups. chemguide.co.uk

This classification is crucial as it influences the reaction mechanisms that the compound will undergo.

Specific Context of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane: A Representative Complex Halogenated Fluorohexane

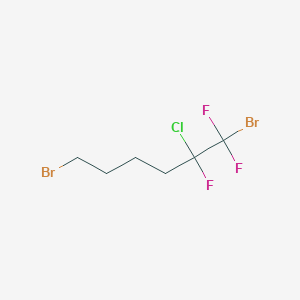

This compound is a complex polyhalogenated alkane with the molecular formula C₆H₈Br₂ClF₃. Its structure features a six-carbon hexane (B92381) chain with a variety of halogen substituents. Specifically, it has two bromine atoms at positions 1 and 6, a chlorine atom at position 2, and three fluorine atoms at positions 1 and 2.

The physical properties of this compound can be inferred from general trends in halogenated alkanes. The presence of multiple heavy halogen atoms would suggest a high molecular weight and density, likely resulting in a liquid state at room temperature with a relatively high boiling point compared to non-halogenated hexane.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | Hexane | 1,6-Dibromohexane |

|---|---|---|---|

| Molecular Formula | C₆H₈Br₂ClF₃ | C₆H₁₄ | C₆H₁₂Br₂ |

| Molecular Weight ( g/mol ) | 353.33 | 86.18 | 243.97 |

| Boiling Point (°C) | > 200 | 69 | 243 |

| Density (g/mL) | > 1.5 | 0.659 | 1.587 |

| Solubility in Water | Low | Insoluble | Insoluble |

| Solubility in Organic Solvents | High | High | High |

Note: The properties for this compound are estimations based on the properties of structurally similar compounds and general principles of physical organic chemistry.

Current Research Trends and Unaddressed Questions in Halogenated Fluorocarbon Chemistry

Current research in halogenated fluorocarbon chemistry is multifaceted, driven by the dual needs of developing new, functional molecules and understanding the environmental impact of existing compounds. A significant trend is the development of more selective and efficient methods for the synthesis of complex polyhalogenated compounds. This includes the use of novel catalysts and reagents to control the regioselectivity and stereoselectivity of halogenation reactions.

Another major area of focus is the application of these compounds in materials science and medicine. Researchers are exploring the use of fluorinated building blocks to create polymers with tailored properties, such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. In medicinal chemistry, the strategic incorporation of fluorine and other halogens continues to be a key strategy for optimizing the pharmacological profiles of drug candidates. epa.gov

However, several unaddressed questions and challenges remain. The environmental persistence and potential toxicity of many halogenated compounds are significant concerns. nih.gov Research is ongoing to develop more biodegradable alternatives and to find effective methods for the remediation of environments contaminated with persistent halogenated pollutants. Furthermore, a deeper understanding of the structure-property relationships in complex polyhalogenated molecules is needed to enable the rational design of new compounds with desired functionalities. The development of computational models to accurately predict the properties and reactivity of these molecules is an active area of research that promises to accelerate discovery in this field.

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2ClF3/c7-4-2-1-3-5(9,10)6(8,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXDDFBZPHVKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382121 | |

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126828-28-2 | |

| Record name | 1,6-dibromo-2-chloro-1,1,2-trifluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques for Complex Halogenated Fluorohexanes

High-Resolution Mass Spectrometry for Molecular Formula Determination and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of complex halogenated compounds, providing highly accurate mass measurements that are crucial for determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, a common occurrence in complex environmental or synthetic mixtures.

For 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane (C₆H₈Br₂ClF₃), HRMS can precisely measure the mass-to-charge ratio (m/z) of its molecular ion. The exact mass of a molecule is calculated using the masses of its most abundant isotopes (e.g., ¹H, ¹²C, ¹⁹F, ³⁵Cl, ⁷⁹Br). This high level of mass accuracy, often at sub-ppm levels, allows for the confident assignment of a unique molecular formula.

The presence of bromine and chlorine atoms, which have distinct isotopic patterns, provides an additional layer of confirmation. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic cluster for the molecular ion peak (M+) in the mass spectrum. HRMS can resolve these isotopic peaks (M+, M+2, M+4, etc.) and their relative abundances, which must match the theoretical pattern for the proposed formula, thereby confirming the number of bromine and chlorine atoms in the molecule.

While HRMS is powerful for formula determination, it cannot typically differentiate between structural isomers on its own, as they have the same molecular formula and thus the same exact mass. However, when coupled with a separation technique like gas chromatography, isomers can be separated before detection by HRMS, allowing for their individual characterization.

Table 1: Predicted Exact Masses for Key Isotopologues of this compound This table presents theoretical data calculated based on isotopic masses.

| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |

| C₆H₈⁷⁹Br₂³⁵ClF₃ | 329.8655 | 75.7 |

| C₆H₈⁷⁹Br⁸¹Br³⁵ClF₃ | 331.8635 | 100.0 |

| C₆H₈⁷⁹Br₂³⁷ClF₃ | 331.8626 | 24.3 |

| C₆H₈⁸¹Br₂³⁵ClF₃ | 333.8614 | 24.8 |

| C₆H₈⁷⁹Br⁸¹Br³⁷ClF₃ | 333.8605 | 32.1 |

| C₆H₈⁸¹Br₂³⁷ClF₃ | 335.8584 | 8.0 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com This process provides valuable information about the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. youtube.comwikipedia.org

The fragmentation of halogenated alkanes is predictable to some extent. libretexts.org Cleavage of carbon-halogen bonds is a common pathway, with the ease of cleavage typically following the order C-Br > C-Cl > C-F, reflecting the bond strengths. Alpha-cleavage (cleavage of the C-C bond adjacent to a halogen) is also a dominant fragmentation route, often leading to the formation of stable carbocations. libretexts.org

By analyzing the m/z values of the product ions, a fragmentation pathway can be reconstructed, providing evidence for the specific arrangement of atoms. For example, the loss of a bromine radical (•Br) or a chlorine radical (•Cl) from the molecular ion would produce characteristic fragment ions. Subsequent fragmentation could involve the loss of the second bromine atom or cleavage of the hexane (B92381) chain. The presence and relative abundance of these fragments can help distinguish this compound from its isomers.

Table 2: Predicted MS/MS Fragmentation Pathways for this compound This table presents hypothetical fragmentation data based on known chemical principles.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |

| 330, 332, 334 | •Br | 251, 253, 255 | [C₆H₈BrClF₃]⁺ |

| 330, 332, 334 | •Cl | 295, 297, 299 | [C₆H₈Br₂F₃]⁺ |

| 330, 332, 334 | •CH₂Br | 237, 239, 241 | [C₅H₆BrClF₃]⁺ |

| 251, 253, 255 | •Br | 172, 174 | [C₆H₈ClF₃]⁺ |

| 251, 253, 255 | HF | 231, 233, 235 | [C₆H₇BrClF₂]⁺ |

| 172, 174 | •Cl | 137 | [C₆H₈F₃]⁺ |

Gas Chromatography (GC) Coupled with Mass Spectrometry for Separation and Identification of Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including halogenated hydrocarbons. researchgate.net The gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase in a capillary column. researchgate.net As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a chemical fingerprint.

For a sample containing this compound, GC is essential for separating it from other halogenated compounds, synthetic byproducts, or environmental contaminants. Furthermore, GC can effectively separate different structural and stereoisomers of the target compound, which would otherwise be indistinguishable by mass spectrometry alone. The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that aids in its identification.

The mass spectrometer detector provides confirmation of the identity of the eluting compound. In standard GC-MS, electron ionization (EI) is commonly used, which imparts significant energy to the molecules, leading to extensive and reproducible fragmentation patterns. These patterns can be compared to spectral libraries for identification. For polyhalogenated alkanes, the response in the mass spectrometer generally increases with the presence of heavier halogens (I > Br > Cl). nih.govresearchgate.net

For highly complex mixtures or trace-level analysis, more advanced GC-MS techniques are employed. Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC-TOF-MS) offers high-speed data acquisition and excellent mass accuracy, making it suitable for untargeted screening of numerous compounds in a single run.

Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS), often using a triple quadrupole (QqQ) instrument, provides exceptional selectivity and sensitivity. youtube.com It operates in selected reaction monitoring (SRM) mode, where the first quadrupole selects a specific precursor ion (e.g., the molecular ion of this compound), the second quadrupole acts as a collision cell to fragment it, and the third quadrupole selects a specific product ion for detection. This process filters out background noise and matrix interferences, allowing for highly sensitive quantification and confident identification, even in complex samples. GC-MS/MS is particularly valuable for analyzing specific target compounds in environmental and biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of a molecule, including its connectivity (regiochemistry) and three-dimensional arrangement (stereochemistry). By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides information about the chemical environment of each atom.

For this compound, the presence of a chiral center at the C2 position means the compound can exist as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, it is crucial for confirming the regiochemistry (i.e., the specific placement of the Br, Cl, and F atoms on the hexane chain). If diastereomers were present, NMR would be the primary tool to differentiate and characterize them. Techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between atoms, which is critical for assigning relative stereochemistry in more rigid or cyclic systems. wordpress.com

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for the complete structural elucidation of this compound. nih.gov

¹H NMR: The proton NMR spectrum would show distinct signals for the hydrogen atoms on the hexane chain. The chemical shift of each proton is influenced by neighboring electronegative halogen atoms. Protons closer to the halogenated end of the molecule would appear at a lower field (higher ppm). The splitting pattern (multiplicity) of each signal, governed by spin-spin coupling with adjacent protons, would reveal the connectivity of the carbon backbone.

¹³C NMR: The carbon NMR spectrum would show six distinct signals, one for each carbon atom in the unique chemical environments of the hexane chain. The chemical shifts would be significantly affected by the attached halogens, with carbons bonded to fluorine, chlorine, and bromine appearing at characteristic positions.

¹⁹F NMR: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds. wikipedia.org The spectrum for this compound would show two distinct signals: one for the -CF₂Br group and one for the -CFCl- group. The chemical shifts and, crucially, the coupling between the fluorine nuclei (²JFF) and between fluorine and adjacent protons (³JHF) would provide definitive evidence for the trifluorinated substitution pattern at the C1 and C2 positions. wikipedia.orgnih.gov

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Couplings for this compound This table presents estimated NMR data based on general principles and known chemical shift ranges. Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | H on C3 | ~2.0-2.5 | m | J(H,H), J(H,F) |

| ¹H | H on C4 | ~1.6-2.0 | m | J(H,H) |

| ¹H | H on C5 | ~1.8-2.2 | m | J(H,H) |

| ¹H | H on C6 | ~3.5-3.8 | t | J(H,H) |

| ¹³C | C1 | ~115-125 (t) | t | ¹J(C,F) ~280-300 |

| ¹³C | C2 | ~90-100 (dt) | dt | ¹J(C,F) ~240-260, ¹J(C,Cl) |

| ¹³C | C3 | ~30-40 | - | - |

| ¹³C | C4 | ~25-35 | - | - |

| ¹³C | C5 | ~30-40 | - | - |

| ¹³C | C6 | ~30-35 | - | - |

| ¹⁹F | F on C1 (-CF₂Br) | ~ -60 to -70 | d | ²J(F,F) |

| ¹⁹F | F on C2 (-CFCl-) | ~ -130 to -150 | t | ²J(F,F) |

Total Halogen Analysis Methods (e.g., Total Fluorine, Total Organic Halogen)

Total Organic Halogen (TOX): This is a widely used method that typically measures chlorine, bromine, and iodine. The standard procedure involves adsorbing organic compounds from a water sample onto activated carbon. After washing away inorganic halides, the carbon is combusted at a high temperature. The resulting hydrogen halides (HCl, HBr, HI) are captured and quantified by microcoulometry. However, this standard method is not effective for fluorine-containing compounds.

Total Organic Fluorine (TOF): The analysis of TOF requires different techniques due to the high stability of the C-F bond and the properties of fluoride (B91410). A common method is Combustion Ion Chromatography (CIC). innovatechlabs.com In this technique, the sample is combusted in an oxygen-rich atmosphere to break down the organic molecules and liberate the fluorine as hydrogen fluoride (HF). innovatechlabs.com The combustion gases are then passed through an aqueous solution, and the resulting fluoride ions are quantified using ion chromatography. innovatechlabs.comhubspotusercontent20.net The TOF content is often determined by measuring the total fluorine (TF) after combustion and subtracting the separately measured inorganic fluoride (e.g., from a water extract of the sample). measurlabs.com These methods provide a measure of the total fluorine content originating from compounds like this compound in a sample.

Theoretical and Computational Chemistry Investigations of 1,6 Dibromo 2 Chloro 1,1,2 Trifluorohexane Reactivity and Structure

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a primary method for investigating the properties of organic molecules and their reaction pathways. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex systems like polyhalogenated hexanes. nih.gov DFT calculations are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies, thereby providing a quantitative understanding of reaction mechanisms. mdpi.com

The reactivity of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane is largely dictated by the strength and polarity of its carbon-halogen bonds. DFT calculations can model the energetic profiles of reactions involving the cleavage of C-Br and C-Cl bonds, which are typically the most labile in such systems. researchgate.net Theoretical studies on similar halogenated organic compounds show that the cleavage can proceed through various pathways, including stepwise processes involving radical intermediates or concerted single-step mechanisms. researchgate.net

The bond dissociation enthalpy (BDE) is a critical thermodynamic parameter that can be reliably computed. researchgate.net For a molecule like this compound, the C-Br bonds are expected to have lower BDEs than the C-Cl and C-F bonds, making them the most likely sites for initial reaction, such as reductive dehalogenation. nih.gov

Table 1: Illustrative Carbon-Halogen Bond Dissociation Enthalpies (BDEs) in Similar Chemical Environments Note: This table presents typical BDE values for various C-X bonds to illustrate relative strengths. Specific values for this compound would require dedicated calculations.

| Bond Type | Typical BDE (kcal/mol) |

| C-F | ~110 |

| C-Cl | ~84 |

| C-Br | ~71 |

| C-I | ~57 |

DFT is a powerful tool for predicting the outcome of reactions where multiple products are possible. numberanalytics.com In halogenation or fluorination reactions involving a complex substrate like this compound, regioselectivity (which position reacts) and stereoselectivity (the spatial arrangement of the new bond) are governed by subtle electronic and steric factors. numberanalytics.comnih.gov

Theoretical models can analyze the frontier molecular orbitals (FMOs) of the substrate to predict the most probable sites for electrophilic or nucleophilic attack. numberanalytics.com For instance, in electrophilic fluorination, the reaction is likely to occur at electron-rich sites. numberanalytics.com Steric hindrance from the bulky bromine and chlorine atoms, as well as the fluorine atoms at the C1 and C2 positions, would significantly influence the accessibility of different parts of the hexane (B92381) chain to incoming reagents. numberanalytics.com Computational analysis of transition state energies for different reaction pathways can reveal the most favorable route, explaining observed product distributions. mdpi.com The formation of cyclic halonium ions can also be modeled to explain the high anti-stereoselectivity often observed in halogen additions. libretexts.org

Ab Initio Calculations for Electronic Structure and Molecular Properties

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering high accuracy for calculating electronic structure and molecular properties. researchgate.netscispace.com For polyhalogenated compounds, methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally intensive, can provide benchmark data for properties such as molecular geometries, dipole moments, and polarizabilities. researchgate.net

Table 2: Representative Molecular Properties Calculable via Ab Initio Methods Note: The values below are hypothetical examples of properties that would be determined for this compound through ab initio calculations.

| Property | Description |

| Dipole Moment | A measure of the molecule's overall polarity, arising from the vector sum of individual bond dipoles. |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field, affecting intermolecular interactions. |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, key to predicting chemical reactivity. |

| Atomic Charges | The distribution of electron density among the atoms, indicating sites susceptible to electrophilic or nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The flexible hexane backbone of this compound can adopt numerous conformations. Molecular dynamics (MD) simulations model the atomic motions of a molecule over time, providing a powerful method for exploring its conformational space and understanding its dynamic behavior. researchgate.net Such simulations can identify the most stable conformers (e.g., anti vs. gauche arrangements) and the energy barriers for interconversion between them. ifes.edu.brresearchgate.net

Furthermore, MD simulations are invaluable for studying the influence of the surrounding environment, particularly solvent effects. By explicitly including solvent molecules in the simulation box, one can model how solvation shells form around the polyhalogenated alkane and how solvent-solute interactions can stabilize certain conformers or transition states, thereby affecting reaction rates and outcomes. researchgate.net

Predictive Modeling of Reactivity and Stability in Polyhalogenated Systems

Beyond studying individual molecules, computational chemistry aims to develop models that can predict the properties of entire classes of compounds. umn.edu For polyhalogenated systems, Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models are increasingly used to predict reactivity and stability. nih.gov

These models are trained on datasets of known compounds and their measured properties. nih.gov Molecular descriptors—numerical values derived from the chemical structure that capture electronic, steric, and topological features—are used as inputs. nih.gov For a molecule like this compound, relevant descriptors could include partial atomic charges, bond lengths, molecular weight, and calculated energies of frontier orbitals. Once trained, these models can rapidly predict the reactivity or stability of new, untested polyhalogenated compounds, accelerating the design and screening of chemicals with desired properties. nih.govmpg.de

Table 3: Common Molecular Descriptors Used in Predictive Modeling

| Descriptor Category | Example Descriptors |

| Constitutional | Molecular Weight, Atom Counts, Ring Counts |

| Topological | Wiener Index, Balaban Index |

| Geometric | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges |

Methodological Considerations and Validation in Computational Organic Chemistry

The reliability of any computational investigation hinges on the appropriate selection and validation of theoretical methods. eolss.net For polyhalogenated compounds, several factors must be considered. The choice of DFT functional is critical, as different functionals may perform better for specific properties or systems. nih.govrsc.org For instance, functionals that account for dispersion forces are often necessary to accurately model intermolecular interactions and the geometries of larger molecules. rsc.org

The selection of the basis set is equally important, as it must be flexible enough to describe the electron distribution around heavy atoms like bromine. rsc.org For bromine, relativistic effects can also become significant and may need to be accounted for using methods like relativistic effective core potentials. nih.gov

Ultimately, computational results should be validated against experimental data whenever possible. nist.gov This process of benchmarking and validation ensures the chosen computational protocol is reliable and capable of generating chemically meaningful and accurate predictions. researchgate.netnih.gov

Environmental Fate, Transport, and Remediation Studies of Polyhalogenated Fluorohexanes

Biotic Transformation and Biodegradation Mechanisms

The biodegradation of halogenated organic compounds by microorganisms is a key process in their environmental removal. nih.govresearchgate.net While many synthetic chemicals are resistant to biodegradation, some microorganisms have evolved enzymes and pathways to break them down. nih.gov

The degradation pathways are influenced by the specific environmental conditions. researchgate.net For some halogenated compounds, biodegradation has been observed under certain soil conditions. However, for a related compound, 1,2-dibromo-3-chloropropane, no degradation was observed in soil columns under aerobic conditions over 25 days. cdc.gov This suggests that the biodegradation of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane may be slow and highly dependent on the presence of specific microorganisms and favorable environmental conditions.

Microbial degradation of halogenated compounds can occur through various mechanisms, including oxidative dehalogenation, where a hydroxyl group is incorporated into the molecule. nih.gov The presence of multiple halogen atoms, especially fluorine, can make the compound more resistant to biodegradation.

Identification of Dehalogenating Microorganisms and Pathways

The biodegradation of heavily halogenated compounds like this compound is a significant challenge due to the strength of the carbon-halogen bonds and the compound's potential toxicity to microorganisms. However, various microorganisms have demonstrated the ability to dehalogenate a range of halogenated aliphatic hydrocarbons. taylorfrancis.comcabidigitallibrary.org The process of dehalogenation, the removal of a halogen substituent, is a crucial first step in the biodegradation of these compounds. core.ac.uk

Microbial dehalogenation can occur under both aerobic and anaerobic conditions. taylorfrancis.com Under aerobic conditions, mono- and dioxygenase enzymes can initiate the breakdown of halogenated alkanes. researchgate.net These enzymes incorporate oxygen into the molecule, leading to the eventual cleavage of the carbon-halogen bond. In anaerobic environments, a process known as reductive dehalogenation is more common. mdpi.compublications.gc.ca This process involves the replacement of a halogen atom with a hydrogen atom and is often carried out by specialized bacteria that use the halogenated compound as an electron acceptor in a process called "dehalorespiration". mdpi.com

Several genera of bacteria are known to be capable of dehalogenating hydrocarbons, including Pseudomonas, Dehalobacter, and Dehalococcoides. mdpi.comnih.govnih.gov For a compound with mixed halogens like this compound, the dehalogenation pathway is likely to be sequential. Generally, carbon-bromine bonds are more susceptible to reductive dehalogenation than carbon-chlorine bonds, which are in turn more labile than carbon-fluorine bonds. wikipedia.org Therefore, it is probable that microorganisms would first attack the C-Br bonds, followed by the C-Cl bond. The C-F bonds are notoriously stable and would likely be the most resistant to cleavage.

Table 1: Examples of Dehalogenating Microorganisms and their Substrates

| Microorganism Genus | Halogenated Substrate Examples | Dehalogenation Pathway |

|---|---|---|

| Pseudomonas sp. | 1,9-dichlorononane, 6-bromohexanoate | Aerobic Hydrolytic Dehalogenation |

| Dehalobacter sp. | Hexachlorocyclohexanes (HCHs) | Anaerobic Reductive Dechlorination |

This table presents examples of microorganisms known to dehalogenate compounds structurally related to this compound.

Factors Affecting Biodegradability in Complex Halogenated Structures

The biodegradability of a complex halogenated compound such as this compound is influenced by several key factors:

Number and Type of Halogen Substituents: A higher degree of halogenation generally leads to increased resistance to biodegradation. researchgate.net The type of halogen is also critical; the bond strength order is C-F > C-Cl > C-Br > C-I. wikipedia.org Consequently, the bromine atoms in this compound would be the most likely initial targets for microbial attack. The trifluoro group at the C1 and C2 positions would render that end of the molecule particularly recalcitrant.

Environmental Conditions: The presence or absence of oxygen is a major determinant of the degradation pathway. iwaponline.com Aerobic pathways are often faster but can be inhibited by the toxicity of highly halogenated compounds. Anaerobic reductive dehalogenation is often the primary mechanism for the breakdown of such compounds. mdpi.com Other environmental factors like pH, temperature, and the availability of nutrients can also significantly impact microbial activity and, therefore, the rate of biodegradation. enviro.wiki

Bioavailability: The compound's solubility in water and its tendency to sorb to soil or sediment particles affect its availability to microorganisms. Poor bioavailability can be a significant limiting factor in the bioremediation of hydrophobic organic compounds.

Microbial Community Composition: The presence of microorganisms with the appropriate enzymatic machinery is essential for dehalogenation to occur. nih.gov In many contaminated sites, the indigenous microbial population may need to be augmented with specific dehalogenating bacteria (bioaugmentation) or stimulated by the addition of nutrients and electron donors (biostimulation) to enhance degradation rates. enviro.wiki

Advanced Remediation Technologies for Halogenated Compound Contamination

Due to the likely persistence of compounds like this compound, advanced remediation technologies are often necessary for the effective cleanup of contaminated sites.

Advanced Oxidation Processes (AOPs) for Destructive Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and destroy organic pollutants. ozcon.co.uknih.gov AOPs are particularly effective for the degradation of persistent organic pollutants that are resistant to conventional treatment methods. nih.gov

Common AOPs include:

Ozone-based processes (O₃/H₂O₂ or O₃/UV): Ozone, especially in combination with hydrogen peroxide or ultraviolet light, is a powerful oxidant that can break down a wide range of organic compounds. nus.edu.sgeolss.net

Fenton's reagent (Fe²⁺/H₂O₂): This process uses a catalyst of ferrous iron to decompose hydrogen peroxide into hydroxyl radicals. ozcon.co.ukresearchgate.net

UV/Chlorine: The photolysis of chlorine can also generate hydroxyl radicals and other reactive species that are effective in degrading halogenated compounds. nih.govresearchgate.netosti.gov

AOPs can lead to the complete mineralization of organic pollutants into carbon dioxide, water, and mineral acids (in this case, hydrobromic, hydrochloric, and hydrofluoric acids). ozcon.co.uk The effectiveness of AOPs for treating this compound would depend on factors such as the pH of the water, the concentration of the contaminant, and the presence of other organic matter that could compete for the hydroxyl radicals.

Physical and Chemical Adsorption Techniques

Adsorption is a widely used technology for the removal of organic contaminants from water and air. It involves the accumulation of the contaminant onto the surface of a solid adsorbent material.

Activated Carbon: Granular activated carbon (GAC) is the most common adsorbent used for the removal of a broad range of organic compounds, including halogenated hydrocarbons. maskcarbon.comnih.gov The high surface area and porous structure of activated carbon provide numerous sites for the adsorption of organic molecules. The effectiveness of GAC for removing this compound would depend on the specific properties of the carbon and the operating conditions of the treatment system.

Modified Adsorbents: Researchers are developing novel adsorbent materials with enhanced affinity for specific contaminants. For fluorinated compounds, materials with fluorinated surfaces or specific functional groups can exhibit higher adsorption capacities. researchgate.netresearchgate.net Other materials like zeolites and modified clays (B1170129) are also being investigated for the removal of halogenated organic compounds. google.com

Adsorption is a mass transfer process that concentrates the contaminant onto the adsorbent material; it does not destroy the contaminant. Therefore, the spent adsorbent must be either regenerated or disposed of in a safe manner.

Table 2: Overview of Advanced Remediation Technologies for Halogenated Compounds

| Technology | Principle | Advantages | Potential Limitations |

|---|---|---|---|

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals (e.g., •OH) for oxidation. | Destructive, rapid reaction rates, effective for a wide range of compounds. ozcon.co.uk | High operational costs, potential for byproduct formation. |

| Electrochemical Degradation | Use of electrical current to drive reductive or oxidative dehalogenation. | No chemical addition, ambient operating conditions, potential for complete mineralization. provectusenvironmental.com | Electrode fouling, high energy consumption for some applications. |

| Adsorption (e.g., Activated Carbon) | Physical binding of contaminants to the surface of an adsorbent. | High removal efficiency, well-established technology, applicable to a wide range of compounds. maskcarbon.com | Non-destructive (requires regeneration or disposal of spent media), competition from other organic matter. |

This table provides a general comparison of remediation technologies applicable to compounds like this compound.

Advanced Research Applications and Emerging Directions in 1,6 Dibromo 2 Chloro 1,1,2 Trifluorohexane Chemistry

Applications as Advanced Synthetic Intermediates and Building Blocks

The utility of 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane in organic synthesis stems from the varied reactivity of its carbon-halogen bonds. The presence of bromine, chlorine, and fluorine atoms on a single aliphatic chain allows for selective chemical transformations. In many catalytic processes, the carbon-bromine (C-Br) bonds are more reactive than the carbon-chlorine (C-Cl) bond, which is in turn more reactive than the highly stable carbon-fluorine (C-F) bonds. nih.gov This reactivity hierarchy enables chemists to perform sequential reactions, replacing the bromine atoms first while leaving the chloro and fluoro groups untouched for subsequent functionalization. This makes the compound a versatile building block for constructing complex molecular architectures.

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, lipophilicity, and binding affinity. nih.gov Consequently, the synthesis of novel fluorinated compounds is a major focus in pharmaceutical and agrochemical research. Polyhalogenated intermediates like this compound serve as valuable starting materials for creating these specialized molecules. By selectively manipulating the different halogen atoms, researchers can introduce a fluorinated hexane (B92381) fragment into a larger molecule, a strategy used to develop new drug candidates and advanced materials. The process of halofluorination, which involves the addition of a halogen and a fluorine atom across a double bond, is a fundamental method for creating vicinal halofluorides that can be further transformed. nih.gov

Innovations in Green Chemistry and Sustainable Synthetic Methods for Polyhalogenated Compounds

Traditional methods for producing and using polyhalogenated compounds often rely on hazardous reagents and solvents, contributing to environmental concerns. nih.gov The principles of green chemistry aim to mitigate this impact by designing more sustainable chemical processes. chemistryjournals.net Research in this area focuses on several key innovations:

Use of Safer Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce environmental pollution. chemistryjournals.net

Catalytic Reactions: The use of catalysts, including organocatalysts, enzymes, or transition metals, can enable reactions to proceed under milder conditions with higher efficiency and selectivity, thereby reducing energy consumption and waste generation. nih.govnews-medical.net

Energy Efficiency: Methodologies such as microwave-assisted synthesis can dramatically reduce reaction times and energy requirements compared to conventional heating methods. chemistryjournals.net

These green chemistry approaches are crucial for the sustainable production and application of polyhalogenated compounds, aiming to balance industrial utility with environmental responsibility. nih.gov

Development of Enhanced Analytical Protocols for Environmental and Biological Monitoring

Given the persistence of many halogenated organic compounds in the environment, developing sensitive and selective analytical methods for their detection is critical. nih.govepa.gov The complexity of environmental matrices (e.g., water, soil) and biological samples (e.g., serum, tissue) presents a significant analytical challenge. chromatographyonline.com Advanced analytical protocols are continuously being developed to meet this challenge.

Key techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This remains a primary method for the analysis of halogenated organics, allowing for the separation and quantification of individual compounds in complex mixtures. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap MS provide high mass accuracy, enabling the identification of unknown halogenated compounds in non-targeted screening studies. acs.orgnih.gov

Enhanced Ionization Methods: Recent innovations, such as the use of additives like tetraphenylphosphonium chloride in the mobile phase, can enhance the ionization of polyhalogenated compounds, boosting mass spectrometry responses by several orders of magnitude and enabling detection at very low concentrations in small sample volumes. acs.orgnih.gov

Comparison of Analytical Techniques for Polyhalogenated Compounds

| Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Routine quantification of known pollutants | Robustness and established methodology | chromatographyonline.com |

| High-Resolution Mass Spectrometry (HRMS) | Non-targeted screening and identification of emerging contaminants | High mass accuracy and resolution | acs.orgnih.gov |

| Enhanced Ionization Techniques | Ultra-sensitive detection in limited biological samples | 1-3 orders of magnitude signal enhancement | acs.orgnih.gov |

Fundamental Studies on Carbon-Halogen Bond Reactivity and Selectivity

The synthetic utility of this compound is fundamentally governed by the distinct reactivity of its carbon-halogen (C-X) bonds. The selectivity of chemical reactions is often determined by the bond dissociation energies (BDEs) of these bonds. The general trend for BDEs in alkyl halides is C-F > C-Cl > C-Br > C-I, meaning that the C-Br bond is the weakest and typically the most reactive.

This differential reactivity is exploited in site-selective cross-coupling reactions, where a specific C-X bond is targeted for functionalization while others remain intact. nih.gov For polyhalogenated alkanes and arenes, the general reactivity trend in many transition-metal-catalyzed reactions is C-I > C-Br > C-Cl, which allows for predictable, stepwise modification of the molecule. nih.gov This selective reactivity is crucial for designing synthetic routes that build molecular complexity in a controlled manner.

Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Bond Type | Relative Bond Dissociation Energy | General Reactivity | Reference |

|---|---|---|---|

| C-Br (in the target molecule) | Lower | Highest (most reactive) | nih.gov |

| C-Cl (in the target molecule) | Intermediate | Intermediate | nih.gov |

| C-F (in the target molecule) | Highest | Lowest (least reactive) | nih.gov |

Addressing Environmental Challenges of Persistent Halogenated Organic Pollutants

Many halogenated organic compounds (HOCs) are classified as persistent organic pollutants (POPs) due to their resistance to degradation, which leads to their accumulation in the environment and living organisms. nih.govepa.gov The widespread use of HOCs in industry and agriculture has resulted in global environmental contamination, with detectable levels found in air, water, soil, and human tissues. epa.gov Their persistence and potential for long-range transport make them a global concern. mdpi.com

Research efforts to address these challenges are focused on:

Monitoring and Assessment: Tracking the levels and distribution of HOCs in various environmental compartments to understand their fate and transport. mdpi.comoup.com

Degradation Technologies: Developing effective methods to break down these persistent compounds. One promising strategy is catalytic hydrodehalogenation, which uses a catalyst and a hydrogen source to replace halogen atoms with hydrogen, converting the pollutants into less harmful substances. researchgate.net

Understanding the environmental behavior of compounds like this compound is essential for assessing their potential impact and developing strategies for mitigation.

Exploration of Novel Reactivities and Catalytic Transformations Involving Polyhalogenated Fluoroalkanes

The field of synthetic chemistry is continually seeking new ways to activate and functionalize stable chemical bonds. While the C-Br and C-Cl bonds in polyhalogenated alkanes are readily addressed by many existing methods, the exceptional strength of C-F bonds presents a significant challenge. Emerging research explores novel catalytic systems to achieve previously inaccessible transformations.

Modern approaches include:

Photoredox Catalysis: Using visible light to drive chemical reactions, photoredox catalysis has emerged as a powerful tool for activating alkyl halides under mild conditions. mdpi.com This method can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds from polyhalogenated precursors.

Advanced Transition Metal Catalysis: The development of new ligands and bimetallic catalytic systems is enabling the selective activation of stronger bonds and facilitating challenging cross-coupling reactions on sterically hindered or electron-poor substrates. researchgate.netnih.gov

These cutting-edge catalytic methods are expanding the synthetic toolbox available to chemists, allowing for more efficient and innovative uses of polyhalogenated fluoroalkanes as building blocks in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-Dibromo-2-chloro-1,1,2-trifluorohexane, and how can reaction conditions be controlled to minimize side-product formation?

- Methodological Answer : A two-step halogenation process is recommended. First, fluorinate hexane precursors using SF₄ or HF under controlled pressure (30–50 psi) to introduce trifluoro groups. Subsequent bromination and chlorination via radical-initiated reactions (e.g., using NBS or Cl₂/UV light) at 60–80°C can yield the target compound. Monitor intermediates via GC-MS to minimize side products like over-halogenated derivatives. Adjust stoichiometry to favor 1,6-dibromo selectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use ¹⁹F NMR to confirm trifluoro groups (δ ≈ -70 to -80 ppm) and ¹H NMR for CH₂Br/CH₂Cl protons (δ 3.5–4.5 ppm). FTIR (C-F stretches: 1100–1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular mass. For halogen positional analysis, compare experimental data with DFT-calculated spectra (e.g., Gaussian09) .

Q. How should researchers design a purification protocol for this compound to achieve >95% purity?

- Methodological Answer : Employ fractional distillation under reduced pressure (20–30 mmHg, 80–100°C) to separate high-boiling halogenated products. Follow with silica gel chromatography (hexane/ethyl acetate, 9:1) to isolate non-polar impurities. Confirm purity via GC-FID and elemental analysis (C, H, N <0.3% deviation) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis parameters of this compound to enhance yield and purity?

- Methodological Answer : Apply a 2³ factorial design to test temperature (60°C vs. 80°C), solvent polarity (hexane vs. DCM), and catalyst loading (0.5 vs. 1.0 mol%). Use ANOVA to identify significant factors. For example, higher solvent polarity reduces halogenation efficiency (p <0.05), while temperature correlates with yield (R² = 0.89). Optimize using response surface methodology (RSM) .

Q. What computational methods are recommended for predicting the thermodynamic properties of this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to estimate enthalpy of formation (ΔHf) and bond dissociation energies (BDEs). Compare with experimental calorimetry data (e.g., bomb calorimetry). Discrepancies >5 kJ/mol suggest revisiting basis sets or solvent effects in simulations .

Q. How should researchers address contradictory kinetic data for halogenated alkanes like this compound in hydrolysis studies?

- Methodological Answer : Replicate experiments under standardized conditions (pH 7.4, 25°C). Use LC-MS/MS to track degradation products (e.g., HF, HBr). Apply Arrhenius analysis to resolve rate constant inconsistencies. If discrepancies persist (>10% variation), validate via isotope-labeling (¹⁸O-H₂O) to confirm nucleophilic substitution pathways .

Q. What analytical frameworks are appropriate for studying the environmental degradation pathways of this compound?

- Methodological Answer : Use OECD 301B biodegradation tests to assess aerobic microbial breakdown. For abiotic degradation, employ UV-Vis spectroscopy (λ = 254 nm) to monitor photolysis. Combine with QSAR models to predict ecotoxicity (e.g., ECOSAR v2.0). Detect intermediates via HPLC-TOF-MS and cross-reference with NIST libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.